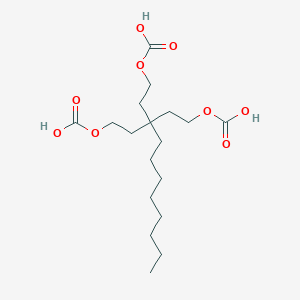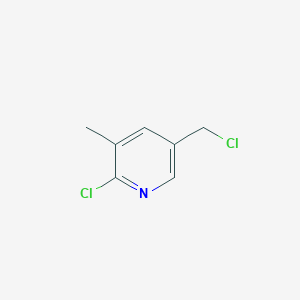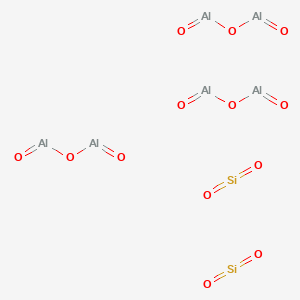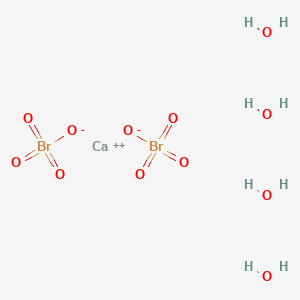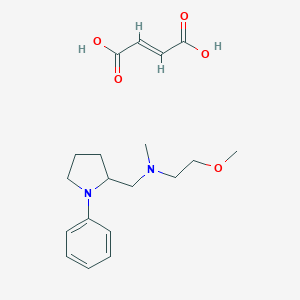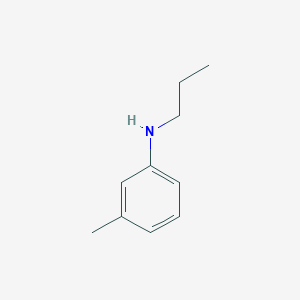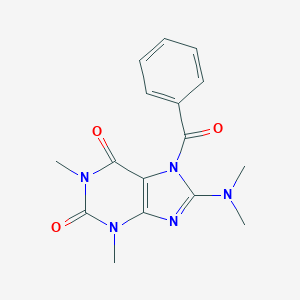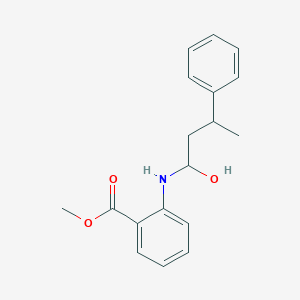
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate, also known as MHPB, is a synthetic compound that has been widely used in scientific research applications. It is a member of the benzamide family and is structurally related to the analgesic drug tramadol. MHPB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate is not fully understood, but it is believed to act on multiple targets within the body. It has been shown to bind to mu-opioid receptors, as well as serotonin and norepinephrine transporters. This results in the modulation of neurotransmitter release and the inhibition of pain signals.
Effets Biochimiques Et Physiologiques
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anticonvulsant, and anxiolytic properties. It has also been shown to modulate neurotransmitter release and inhibit the reuptake of serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate in lab experiments is its ability to modulate multiple targets within the body, making it a versatile compound for studying various physiological processes. However, its synthetic nature and potential for off-target effects may limit its use in certain experiments.
Orientations Futures
There are several potential directions for future research on Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate. One area of interest is its potential as a treatment for chronic pain and inflammation. Additionally, further investigation into its effects on the central nervous system could lead to the development of new treatments for epilepsy and anxiety disorders. Finally, the development of more selective analogs of Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate could lead to the creation of more targeted drugs with fewer side effects.
Méthodes De Synthèse
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with 1-bromo-3-phenylpropane, followed by reduction with sodium borohydride and subsequent esterification with methyl iodide. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate has been extensively studied for its potential use as a pain reliever and anti-inflammatory agent. It has also been investigated for its effects on the central nervous system, including its ability to modulate neurotransmitter release and inhibit the reuptake of serotonin and norepinephrine. Additionally, Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate has been shown to have anticonvulsant and anxiolytic properties, making it a potential treatment for epilepsy and anxiety disorders.
Propriétés
Numéro CAS |
144761-91-1 |
|---|---|
Nom du produit |
Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate |
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
methyl 2-[(1-hydroxy-3-phenylbutyl)amino]benzoate |
InChI |
InChI=1S/C18H21NO3/c1-13(14-8-4-3-5-9-14)12-17(20)19-16-11-7-6-10-15(16)18(21)22-2/h3-11,13,17,19-20H,12H2,1-2H3 |
Clé InChI |
AEARHBYNCLPVFQ-UHFFFAOYSA-N |
SMILES |
CC(CC(NC1=CC=CC=C1C(=O)OC)O)C2=CC=CC=C2 |
SMILES canonique |
CC(CC(NC1=CC=CC=C1C(=O)OC)O)C2=CC=CC=C2 |
Autres numéros CAS |
144761-91-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



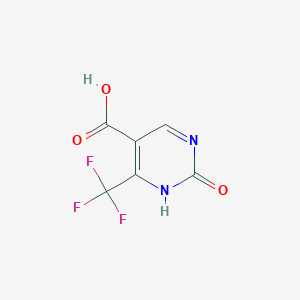
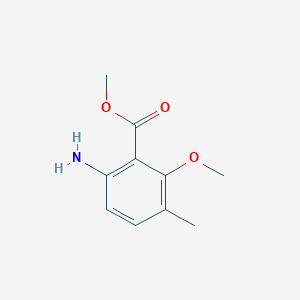
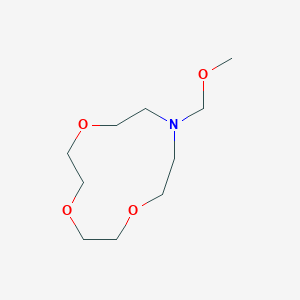
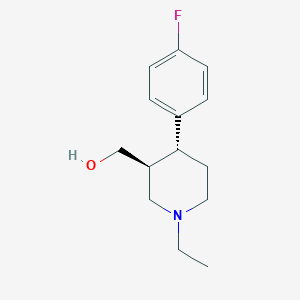
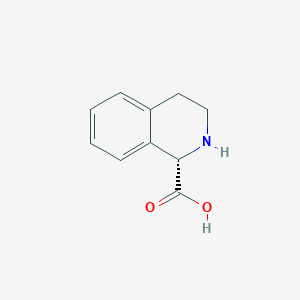
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
